N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide
Description
Properties
Molecular Formula |
C10H10ClNO4S2 |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide |
InChI |
InChI=1S/C10H10ClNO4S2/c11-8-1-3-9(4-2-8)12-18(15,16)10-5-6-17(13,14)7-10/h1-5,12H,6-7H2 |
InChI Key |
CQHAWPQTOUNQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation via TCPC and Organozinc Reagents
A method leveraging 2,4,6-trichlorophenyl chlorosulfate (TCPC) for sulfonamide formation is documented in ACS Organic Letters. This approach avoids traditional sulfonyl chloride intermediates, which are often unstable. The protocol involves:
- Reaction of Organozinc Reagents with TCPC : Thiophene-derived organozinc reagents react with TCPC to form stable sulfonate intermediates. For example, 2-pyridylzinc bromide reacts with TCPC to yield 2,4,6-trichlorophenyl pyridine-2-sulfonate.
- Amine Coupling : The sulfonate intermediate reacts with 4-chloroaniline in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. This step achieves the final sulfonamide linkage.
Conditions :
Radical Bicyclization with SO₂ Insertion
A novel metal-free method reported in ACS Omega utilizes double SO₂ insertion into 1,7-diynes to construct the thiophene sulfone core. Key steps include:
- SO₂ Insertion : Benzene-linked 1,7-diynes undergo double SO₂ insertion using DABCO·(SO₂)₂ (DABSO) as the sulfur source.
- Bicyclization : The intermediate undergoes radical-triggered bicyclization to form naphtho[1,2-c]thiophene 2,2-dioxide derivatives.
- Functionalization : The sulfone group is subsequently converted to a sulfonamide via chlorination (using PCl₅) and reaction with 4-chloroaniline.
Conditions :
Chlorination and Amine Coupling
A patent-derived method (US5312721) outlines a classical approach involving hydroxamic acid chloride intermediates:
- Oxime Formation : 4-Chlorobenzaldehyde is converted to its oxime using hydroxylamine hydrochloride.
- Chlorination : The oxime is treated with N-chlorosuccinimide (NCS) in DMF to form a hydroxamic acid chloride.
- Sulfonamide Formation : The chloride reacts with 4-chloroaniline in the presence of triethylamine, yielding the target sulfonamide.
Conditions :
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance efficiency and safety. Key parameters include:
- Automated Temperature Control : Maintains optimal reaction conditions (e.g., 35–40°C for TCPC reactions).
- Solvent Recovery Systems : DMF and THF are recycled to reduce costs.
- Purity Optimization : Crystallization from acetone/water mixtures achieves >98% purity.
Mechanistic Insights
- TCPC Pathway : TCPC acts as a sulfonylating agent, transferring the sulfonate group to the thiophene ring via nucleophilic aromatic substitution.
- Radical Bicyclization : Aryldiazonium salts generate aryl radicals, initiating SO₂ insertion and cyclization. The process is redox-neutral, avoiding external oxidants.
- Chlorination : NCS selectively chlorinates the oxime’s α-position, forming a reactive electrophilic intermediate for amine coupling.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts the normal metabolic processes of microorganisms, leading to their death . The molecular pathways involved include the inhibition of folic acid synthesis, which is crucial for the survival of bacteria and fungi .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of N-(4-chlorophenyl)-substituted heterocyclic sulfonamides. Key structural analogs include:
The target compound distinguishes itself through its thiophene sulfone core, which combines sulfone’s electron-withdrawing properties with the aromaticity of the thiophene ring. This contrasts with pyridine (), maleimide (), or quinazolinone () cores in analogs, which may alter electronic properties and target selectivity.
Insecticidal Activity
- Pyridine-thioacetamide analogs (): Demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (a commercial neonicotinoid). For example, compound 2 and 3 in achieved >90% aphid mortality at 100 ppm, outperforming acetamiprid’s 75% .
Enzyme Inhibition
- Maleimide analogs (): N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM) showed moderate inhibition of monoacylglycerol lipase (MGL), comparable to fluoro-, bromo-, and iodo-substituted analogs (IC₅₀ = 4.34–7.24 μM). Halogen size had minimal impact, suggesting electronic effects dominate .
Antitubercular Activity
- Hydrazinecarbothioamide analogs (): Compound AS8 (MIC = 3 µg/mL) exhibited potent activity against Mycobacterium tuberculosis, attributed to the 4-chlorophenyl group’s lipophilicity and thioamide’s metal-chelating ability .
Antioxidant Activity
- Hydroxamic acid analogs (): N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (compound 7 ) demonstrated radical scavenging activity (DPPH assay), though less potent than BHA (a standard antioxidant) .
Influence of Substituents and Core Structures
Role of the 4-Chlorophenyl Group
- Enhances lipophilicity, improving membrane permeability.
- Provides steric bulk for target binding (e.g., in MGL inhibition ).
- Chlorine’s electronegativity may stabilize charge-transfer interactions.
Core Structure Effects
- Thiophene sulfone : The sulfone group increases polarity and hydrogen-bonding capacity compared to thiophene or benzene cores.
- Pyridine vs. maleimide : Pyridine’s basic nitrogen may enhance solubility, while maleimide’s cyclic imide facilitates covalent binding (e.g., to cysteine residues) .
- Quinazolinone: The fused bicyclic system in AS8 () likely contributes to planar stacking interactions with bacterial enzymes .
Biological Activity
N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that integrate the thiophene ring with sulfonamide functionalities. The synthetic pathways often utilize starting materials such as 4-chloroaniline and various thioketones or thioketone derivatives. The reaction conditions and catalysts can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a series of saccharide-modified thiadiazole sulfonamide derivatives were evaluated for their inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and CA XII, which are associated with tumor progression. The IC50 values for these compounds ranged from 29.0 nM to 1403.1 nM against CA IX, indicating significant inhibitory potential .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 14a | 29.0 | CA IX |
| 14b | 80.3 | CA II |
| 14c | 1403.1 | CA II |
Antiviral Activity
In addition to anticancer properties, this compound derivatives have shown antiviral activity. A study reported that certain sulfonamide derivatives exhibited significant inhibition against the Tobacco Mosaic Virus (TMV), with inhibition rates around 42% at a concentration of 0.5 mg/mL .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes such as carbonic anhydrases that play critical roles in tumor growth and viral replication processes. By modulating the pH of the tumor microenvironment and inhibiting key enzymatic pathways, these compounds may reduce tumor viability and enhance therapeutic outcomes.
Case Studies
Case Study: Anticancer Efficacy in Cell Lines
A detailed examination was conducted using human cancer cell lines (HT-29, MDA-MB-231, and MG-63) to assess the cytotoxic effects of this compound derivatives under both normoxic and hypoxic conditions. Results indicated a marked decrease in cell viability correlating with increased concentrations of the compound.
Case Study: Antiviral Activity Against TMV
In a comparative study on antiviral efficacy against TMV, several derivatives were screened for their ability to inhibit viral replication in infected plants. Compounds demonstrated varying levels of effectiveness compared to standard antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
